

# An In-depth Technical Guide on the Solubility of 3-Methyl-4-isoquinolinamine

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## Compound of Interest

Compound Name: 3-Methyl-4-isoquinolinamine

Cat. No.: B15371442

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This technical guide provides a comprehensive overview of the solubility characteristics of **3-Methyl-4-isoquinolinamine**, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for **3-Methyl-4-isoquinolinamine**, this guide also draws upon data from the closely related isomer, 8-isoquinolinamine, to provide valuable insights.

## Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for **3-Methyl-4-isoquinolinamine** across a range of solvents. However, extensive research has been conducted on the solubility of its isomer, 8-isoquinolinamine, which can serve as a valuable reference point for understanding the potential solubility behavior of **3-Methyl-4-isoquinolinamine**. The following table summarizes the mole fraction solubility of 8-isoquinolinamine in various pure solvents at different temperatures, as determined by the isothermal saturation method.<sup>[1]</sup>

Table 1: Mole Fraction Solubility of 8-Isoquinolinamine in Various Solvents (278.15 K to 323.15 K)<sup>[1]</sup>

Tem perat ure (K)	Meth anol	Etha nol	n- Prop anol	Isopr opan ol	N,N- Dime thylf orma mide (DMF )	Acet onitri le	Acet one	Prop ylen e Glyc ol (PG)	Ethyl ene Glyc ol (EG)	Wate r
278.15	0.0435	0.0268	0.0233	0.0185	0.2889	0.0312	0.0528	0.0122	0.0195	0.0008
283.15	0.0521	0.0321	0.0281	0.0223	0.3201	0.0371	0.0621	0.0148	0.0233	0.0010
288.15	0.0621	0.0383	0.0337	0.0268	0.3538	0.0441	0.0729	0.0178	0.0277	0.0012
293.15	0.0738	0.0456	0.0404	0.0321	0.3902	0.0522	0.0854	0.0214	0.0329	0.0015
298.15	0.0874	0.0541	0.0482	0.0383	0.4294	0.0616	0.0999	0.0257	0.0389	0.0018
303.15	0.1031	0.0641	0.0573	0.0455	0.4715	0.0725	0.1166	0.0308	0.0458	0.0022
308.15	0.1212	0.0757	0.0679	0.0539	0.5167	0.0851	0.1359	0.0368	0.0538	0.0027
313.15	0.1421	0.0892	0.0802	0.0638	0.5651	0.0995	0.1581	0.0439	0.0630	0.0033
318.15	0.1661	0.1048	0.0945	0.0754	0.6168	0.1161	0.1834	0.0522	0.0735	0.0040
323.15	0.1936	0.1229	0.1111	0.0889	0.6719	0.1350	0.2124	0.0619	0.0855	0.0048

Data extracted from a study on 8-isoquinolinamine and should be considered as an estimation for **3-Methyl-4-isoquinolinamine**.

For the related compound, 3-methylisoquinoline, a calculated Log10 of water solubility is reported as -3.52 mol/L.<sup>[2]</sup> This indicates a low water solubility for the parent structure, which would be modulated by the presence of the amino group in **3-Methyl-4-isoquinolinamine**.

## Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology based on the isothermal saturation method, which is a common and reliable technique for generating solubility data.<sup>[1]</sup>

### Isothermal Saturation Method for Solubility Determination

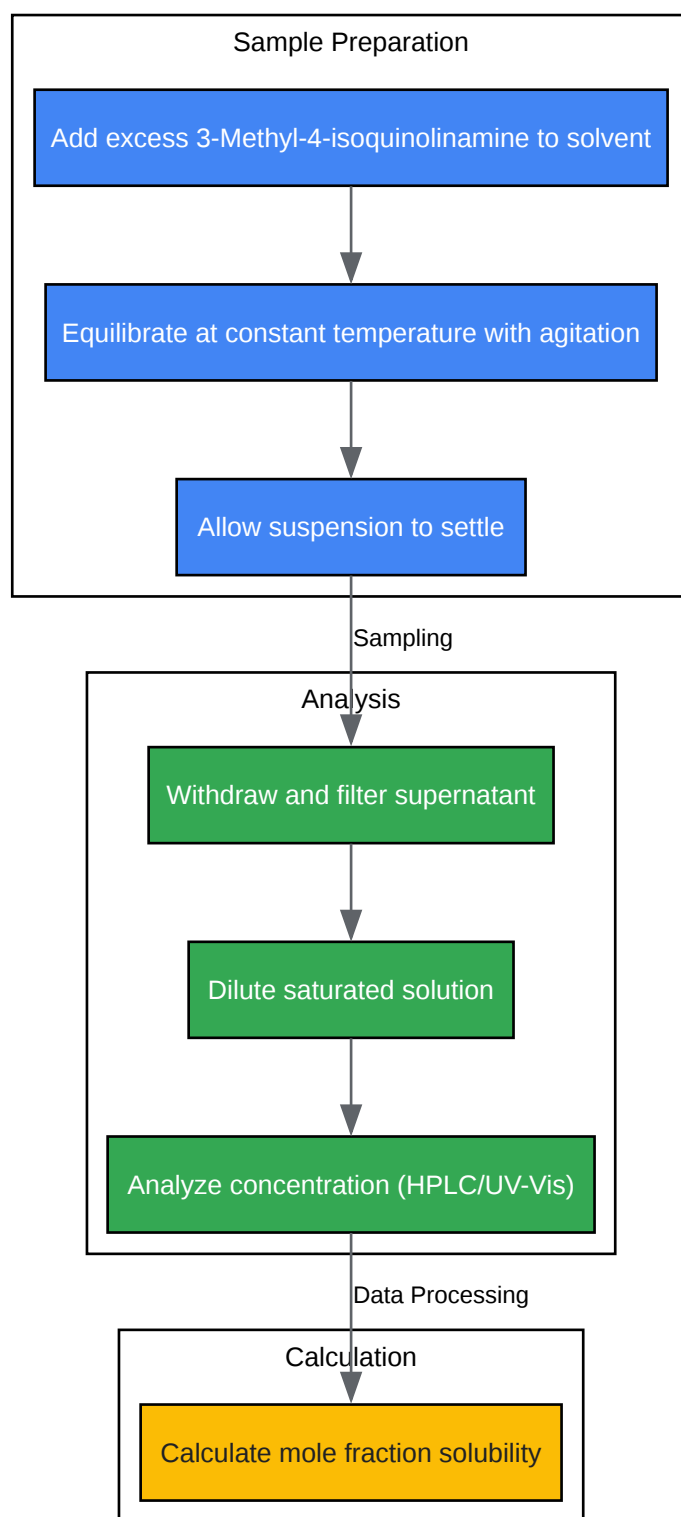
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

- Materials and Apparatus:
  - **3-Methyl-4-isoquinolinamine** (solute)
  - Selected solvents (e.g., methanol, ethanol, water, etc.)
  - Isothermal shaker or magnetic stirrer with temperature control
  - Centrifuge
  - Analytical balance
  - High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
  - Volumetric flasks and pipettes
  - Syringe filters (e.g., 0.45 µm)
- Procedure:
  - An excess amount of **3-Methyl-4-isoquinolinamine** is added to a known volume of the selected solvent in a sealed container.

- The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- After reaching equilibrium, the suspension is allowed to settle.
- A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.
- The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- The concentration of **3-Methyl-4-isoquinolinamine** in the diluted solution is determined using a validated HPLC or UV-Vis spectrophotometric method.
- The mole fraction solubility is then calculated from the determined concentration.

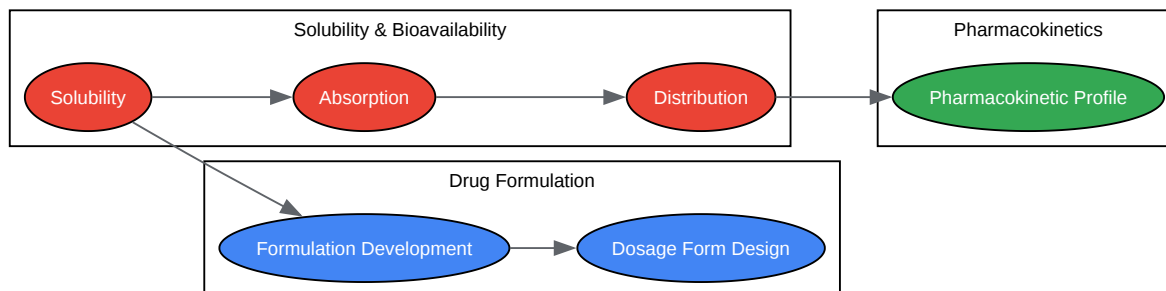
## Visualizations

To aid in the understanding of the experimental and analytical workflows, the following diagrams are provided.



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Caption: Experimental workflow for solubility determination.



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Caption: Logical relationship of solubility in drug development.

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## References

- 1. Solubility Data, Modeling, and Solvent Effect of 8a<sup>2</sup> Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents from 278.15 to 323.15 K [figshare.com]
- 2. Isoquinoline, 3-methyl- (CAS 1125-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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